molecular formula C9H16O4 B2519615 Tri-O-methyl-D-glucal CAS No. 16740-98-0

Tri-O-methyl-D-glucal

Cat. No. B2519615
CAS RN: 16740-98-0
M. Wt: 188.223
InChI Key: PZJPNKKRMNFDQJ-HLTSFMKQSA-N
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Description

Tri-O-methyl-D-glucal is a carbohydrate derivative that has been widely used in scientific research due to its unique chemical properties. It is a colorless liquid that is soluble in water and commonly used as a starting material for the synthesis of various bioactive compounds.

Scientific Research Applications

Synthesis and Chemical Transformations

Tri-O-methyl-D-glucal is a versatile molecule utilized in various synthetic transformations. One notable application involves its use in the synthesis of 2-fluoroglucal derivatives. In this process, this compound undergoes lithiation and is trapped with electrophiles, leading to moderate overall yields. This method also includes palladium coupling and Dotz-type reactions, showcasing the molecule's utility in complex chemical transformations (Boyd et al., 2006).

Hydroformylation Processes

This compound is employed in hydroformylation reactions with rhodium catalytic systems. The process results in the formation of 2-formyl derivatives as main products, highlighting the molecule's reactivity and functional group compatibility in the presence of bulky phosphite auxiliary ligands. This reaction is significant for the regio- and stereoselective modification of the glucal molecule, contributing to the understanding of the mechanistic cycle of the reaction (Fernández et al., 1998).

Copolymerization with Maleic Anhydride

In polymer science, this compound has been copolymerized with maleic anhydride to create novel vinyl copolymers containing sugar residues. This application is significant as it opens up pathways for the production of new materials with potential applications in various industries, such as biodegradable plastics or drug delivery systems (Koyama et al., 1987).

Safety and Hazards

According to the available safety data sheet, Tri-O-methyl-D-glucal does not have any specific hazards or safety risks .

Future Directions

Tri-O-methyl-D-glucal has potential applications in the synthesis of natural products and medicinally relevant molecules . Its use in the chemoselective deprotection of acetyl groups is also being explored .

Mechanism of Action

Target of Action

Tri-O-methyl-D-glucal is primarily used as a building block in the synthesis of a variety of compounds . It is involved in the formation of 1,2-anhydrosugars, which are key building blocks in oligosaccharide synthesis . These anhydrosugars are precursors of various sugar derivatives such as glycosyl sulfides and fluorides, as well as C- or N-glycosides .

Mode of Action

The compound interacts with its targets through a process known as epoxidation . This involves the addition of an oxygen atom to a carbon-carbon double bond, forming an epoxide or oxirane ring . The epoxidation of this compound is achieved using dimethyldioxirane (DMDO), resulting in the formation of 1,2-anhydrosugars .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of oligosaccharides . The formation of the oxirane ring opens up additional synthetic perspectives, as the liberation of the hydroxyl function at C-2 accompanies the oxirane ring opening . This allows for the introduction of other functional groups and the generation of deoxy monosaccharides .

Result of Action

The result of this compound’s action is the production of 1,2-anhydrosugars . These compounds are crucial in the synthesis of various sugar derivatives and play a significant role in the formation of oligosaccharides .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the epoxidation process requires specific conditions, including the presence of DMDO . Additionally, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound.

properties

IUPAC Name

(2R,3S,4R)-3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJPNKKRMNFDQJ-HLTSFMKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C(C(C=CO1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1[C@H]([C@@H](C=CO1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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